7-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide 7-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14970435
InChI: InChI=1S/C26H29N5O4/c1-4-5-13-31-23(27)18(16-19-24(31)29-22-8-6-7-14-30(22)26(19)33)25(32)28-12-11-17-9-10-20(34-2)21(15-17)35-3/h6-10,14-16,27H,4-5,11-13H2,1-3H3,(H,28,32)
SMILES:
Molecular Formula: C26H29N5O4
Molecular Weight: 475.5 g/mol

7-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

CAS No.:

Cat. No.: VC14970435

Molecular Formula: C26H29N5O4

Molecular Weight: 475.5 g/mol

* For research use only. Not for human or veterinary use.

7-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide -

Specification

Molecular Formula C26H29N5O4
Molecular Weight 475.5 g/mol
IUPAC Name 7-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Standard InChI InChI=1S/C26H29N5O4/c1-4-5-13-31-23(27)18(16-19-24(31)29-22-8-6-7-14-30(22)26(19)33)25(32)28-12-11-17-9-10-20(34-2)21(15-17)35-3/h6-10,14-16,27H,4-5,11-13H2,1-3H3,(H,28,32)
Standard InChI Key GEPSWFIVXGAFSS-UHFFFAOYSA-N
Canonical SMILES CCCCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C(=O)N4C=CC=CC4=N2

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name of this compound reflects its polycyclic architecture: 7-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide . Its molecular formula, C₂₆H₂₉N₅O₄, corresponds to a molecular weight of 475.5 g/mol . The SMILES notation (CCCCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C(=O)N4C=CC=CC4=N2) provides a linear representation of the structure, emphasizing the connectivity of the tricyclic system and substituents .

Table 1: Key Identifiers

PropertyValue
CAS Number859138-31-1
PubChem CID3717662
Molecular FormulaC₂₆H₂₉N₅O₄
Molecular Weight475.5 g/mol
XLogP32.7
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Structural Analysis

The compound’s core consists of a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene system, which integrates two pyridine-like rings fused with a central nitrogen-containing ring. Key structural features include:

  • A butyl chain at position 7, contributing hydrophobic character.

  • A 3,4-dimethoxyphenethyl group linked via a carboxamide bond, enabling potential π-π stacking interactions.

  • Imino (C=N) and oxo (C=O) groups at positions 6 and 2, respectively, which may participate in hydrogen bonding or metal coordination .

The three-dimensional arrangement, confirmed by InChIKey GEPSWFIVXGAFSS-UHFFFAOYSA-N, suggests conformational rigidity due to the fused ring system .

Synthesis and Chemical Reactivity

Synthetic Pathways

While detailed synthetic protocols remain proprietary, available data indicate a multi-step process involving:

  • Ring formation: Cyclization reactions to construct the triazatricyclic core.

  • Substituent introduction: Sequential alkylation and acylation steps to attach the butyl and dimethoxyphenethyl groups.

  • Functional group modification: Oxidation or condensation reactions to establish the imino and oxo moieties .

Critical parameters such as temperature control (<100°C), solvent selection (polar aprotic solvents), and catalysis (e.g., palladium complexes) likely optimize yield and purity.

Reactivity Profile

The compound’s functional groups dictate its chemical behavior:

  • Imino group: Susceptible to nucleophilic attack, enabling derivatization at position 6.

  • Carboxamide: May undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

  • Dimethoxyphenyl ring: Subject to electrophilic substitution reactions (e.g., nitration, sulfonation) .

Physicochemical Properties

Table 2: Computed Physicochemical Properties

PropertyValueMethod/Source
Rotatable Bond Count9 PubChem 2.1
Topological Polar Surface106 Ų Cactvs 3.4.6.11
Heavy Atom Count35 PubChem 2.1

Research Challenges and Future Directions

Knowledge Gaps

Current limitations include:

  • Synthetic accessibility: High-step count and low yields in reported routes.

  • Pharmacokinetic data: Absence of ADME (absorption, distribution, metabolism, excretion) profiles.

  • Toxicological assessments: Safety margins remain uncharacterized .

Strategic Recommendations

  • Route optimization: Explore microwave-assisted or flow chemistry to streamline synthesis.

  • In silico modeling: Predict binding affinities using molecular docking simulations.

  • In vitro screening: Prioritize assays against kinase targets and cancer cell lines.

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